1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazine core with substituted phenyl groups
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamine derivatives with sulfonium salts under basic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazine derivatives and related heterocycles. Compared to these, 1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include:
- 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one
- 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one
Properties
Molecular Formula |
C19H20ClN2OS+ |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20ClN2OS/c1-14-3-5-15(6-4-14)19(23)13-21(17-9-7-16(20)8-10-17)18-22(19)11-2-12-24-18/h3-10,23H,2,11-13H2,1H3/q+1 |
InChI Key |
HTVIRPDZJZOEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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